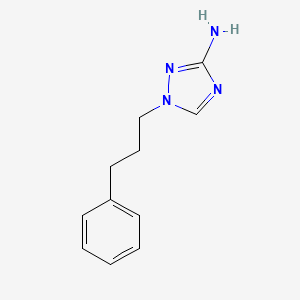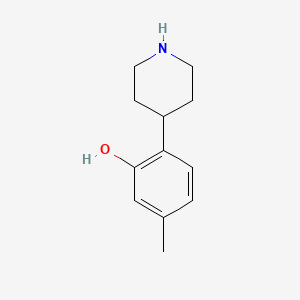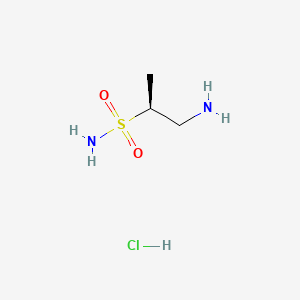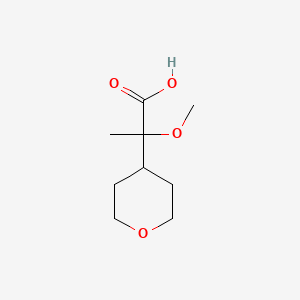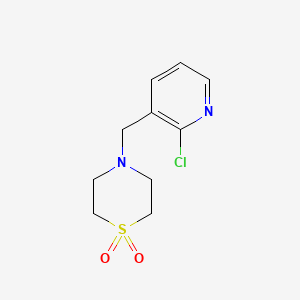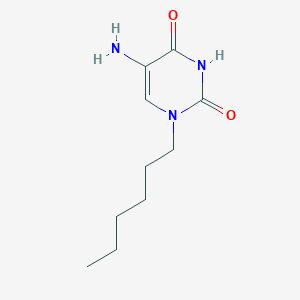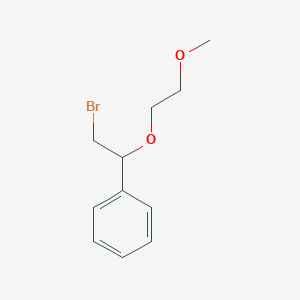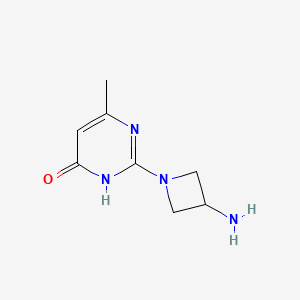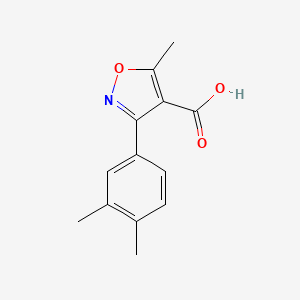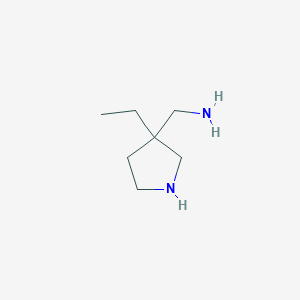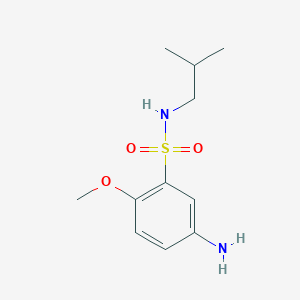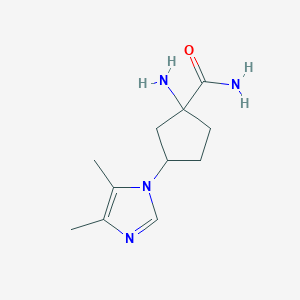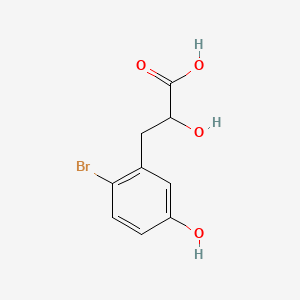
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C9H9BrO4 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, with the addition of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid, while substitution of the bromine atom can produce 3-(2-Amino-5-hydroxyphenyl)-2-hydroxypropanoic acid .
Scientific Research Applications
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxybenzoic acid: Similar in structure but lacks the hydroxypropanoic acid moiety.
2-(2-Bromo-5-hydroxyphenyl)acetic acid: Contains an acetic acid group instead of a hydroxypropanoic acid group.
3-Bromophenylboronic acid: Contains a boronic acid group instead of a hydroxypropanoic acid group.
Uniqueness
3-(2-Bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H9BrO4 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
InChI Key |
SHBGNFSUJZGMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


